4-Methoxy-3-buten-2-one

Catalog No.
S796029
CAS No.
51731-17-0
M.F
C5H8O2
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-3-buten-2-one

CAS Number

51731-17-0

Product Name

4-Methoxy-3-buten-2-one

IUPAC Name

(E)-4-methoxybut-3-en-2-one

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c1-5(6)3-4-7-2/h3-4H,1-2H3/b4-3+

InChI Key

VLLHEPHWWIDUSS-ONEGZZNKSA-N

SMILES

CC(=O)C=COC

Canonical SMILES

CC(=O)C=COC

Isomeric SMILES

CC(=O)/C=C/OC

Precursor for Organic Synthesis

  • -Methoxy-3-trimethylsilyloxy-1,3-butadiene and Danishefsky diene

    4-Methoxy-3-buten-2-one serves as a crucial starting material for the synthesis of these important dienes (). These dienes are further used in the construction of complex molecules, making them valuable tools in organic chemistry.

  • Hydroisoquinoline derivatives

    Research has shown the effectiveness of 4-Methoxy-3-buten-2-one as a reactant in the synthesis of hydroisoquinoline derivatives (). Hydroisoquinolines are a class of nitrogen-containing heterocyclic compounds with diverse biological activities. Their synthesis allows researchers to study their potential as pharmaceuticals or functional materials.

  • Manzamine synthesis

    4-Methoxy-3-buten-2-one acts as an intermediate in the laboratory synthesis of manzamine (). Manzamine is a naturally occurring marine alkaloid with potent antitumor properties. Studying its synthesis helps researchers understand its biosynthesis and potentially develop new anti-cancer drugs.

4-Methoxy-3-buten-2-one, also known as trans-4-methoxy-3-buten-2-one, is an organic compound with the molecular formula C5_5H8_8O. This compound features a methoxy group (-OCH3_3) and a conjugated double bond system, which contributes to its reactivity and versatility in chemical synthesis. It is a colorless to pale yellow liquid with a characteristic odor. The compound is primarily utilized in organic chemistry as a building block for various synthetic pathways due to its electrophilic properties.

  • Reactions with Hydroxyl Radicals: Studies indicate that this compound reacts with hydroxyl radicals to form hydroxyalkyl radicals, which can lead to further transformations in organic synthesis .
  • Nucleophilic Additions: It can undergo nucleophilic addition reactions, particularly with poorly nucleophilic aromatic amines, resulting in the formation of enaminones—a class of compounds with significant biological activity .
  • Michael Additions: The compound can also act as an electrophile in Michael addition reactions, allowing for the formation of more complex molecules.

The biological activity of 4-methoxy-3-buten-2-one has been explored in various studies. Its derivatives have shown potential as:

  • Antimicrobial Agents: Some derivatives exhibit activity against certain bacterial strains.
  • Antioxidants: The ability of the compound to scavenge free radicals suggests potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Several methods exist for synthesizing 4-methoxy-3-buten-2-one:

  • From Methoxyacetaldehyde: A common synthetic route involves the condensation of methoxyacetaldehyde with acetylacetone under acidic conditions.
  • Via Michael Addition: The compound can also be synthesized through a Michael addition reaction involving methoxyacetylene and an appropriate electrophile.
  • “On Water” Methodology: Recent studies have demonstrated that 4-methoxy-3-buten-2-one can be synthesized efficiently using “on water” methodologies, which enhance reaction selectivity and yield .

4-Methoxy-3-buten-2-one has various applications in:

  • Chemical Synthesis: It serves as a versatile intermediate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Flavoring and Fragrance Industry: Due to its pleasant odor, it is sometimes used in flavoring agents and perfumes.
  • Research: It is used in laboratories for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving 4-methoxy-3-buten-2-one have focused on its reactivity with different nucleophiles and radical species. The compound's ability to form stable intermediates during these interactions makes it a valuable tool for exploring reaction pathways and mechanisms. For example, its reactions with hydroxyl radicals have been characterized to understand its behavior under oxidative conditions .

Several compounds share structural similarities with 4-methoxy-3-buten-2-one. Below is a comparison highlighting its uniqueness:

Compound NameStructure/Functional GroupsUnique Features
4-Methyl-3-penten-2-oneMethyl group instead of methoxyMore hydrophobic; different reactivity profile
4-Hydroxy-3-buten-2-oneHydroxyl groupIncreased polarity; potential for hydrogen bonding
4-Ethoxy-3-buten-2-oneEthoxy groupLarger alkyl substituent; different solubility

Similar Compounds

  • 4-Methyl-3-penten-2-one
  • 4-Hydroxy-3-buten-2-one
  • 4-Ethoxy-3-buten-2-one

XLogP3

0.2

Other CAS

4652-27-1
51731-17-0

Dates

Modify: 2023-08-15

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